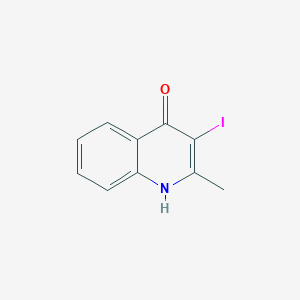

3-Iodo-2-methylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKAQDFXVUQKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306849 | |

| Record name | 4-Quinolinol, 3-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64965-49-7 | |

| Record name | 4-Quinolinol, 3-iodo-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64965-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 3-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Broad Significance of Quinoline Heterocycles in Contemporary Chemical Research

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. researchgate.netnumberanalytics.com Its unique structural and electronic properties have made it a privileged scaffold in the development of a wide array of functional molecules. researchgate.netnih.gov The significance of quinoline and its derivatives permeates various scientific disciplines, most notably medicinal chemistry, where they form the core of numerous therapeutic agents. rsc.orgorientjchem.org

The quinoline motif is present in a multitude of natural products, particularly alkaloids, and has been integral to the synthesis of drugs with a broad spectrum of pharmacological activities. researchgate.netnih.gov These include, but are not limited to, antimalarial, antibacterial, anticancer, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govorientjchem.org Prominent examples of quinoline-based drugs that have reached the market include chloroquine (B1663885) for malaria, ciprofloxacin (B1669076) as an antibiotic, and topotecan (B1662842) for cancer therapy. rsc.orgnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity, making it a versatile tool for drug discovery. orientjchem.orgthesciencein.org

Beyond their medicinal applications, quinoline derivatives are also instrumental in materials science. They have been utilized in the creation of organic light-emitting diodes (OLEDs), sensors, and agrochemicals such as fungicides and insecticides. researchgate.netnumberanalytics.comjddtonline.info The ongoing exploration of quinoline chemistry continues to unveil new synthetic methodologies, including multicomponent reactions, which offer efficient and atom-economical pathways to novel quinoline-based structures. nih.gov This continuous innovation underscores the enduring importance of quinoline heterocycles in addressing contemporary scientific challenges. nih.gov

Specific Context of Halogenated Quinolin 4 Ol Derivatives in Scholarly Investigations

Within the extensive family of quinoline (B57606) compounds, halogenated derivatives, particularly those containing a hydroxyl group at the 4-position (quinolin-4-ols), represent a class of molecules with distinct and valuable characteristics. The introduction of halogen atoms into the quinoline scaffold can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic nature, and metabolic stability. orientjchem.orgresearchgate.net These modifications, in turn, can have a profound impact on the biological activity of the resulting compounds. researchgate.net

Research has shown that the presence of a halogen atom can enhance the therapeutic potential of quinoline derivatives. orientjchem.org For instance, halogenation has been linked to improved anticancer and antimalarial activities. orientjchem.orgresearchgate.net Specifically, iodo-substituted quinolines have demonstrated notable antimicrobial properties. nih.gov The 4-quinolone structure itself is a well-established pharmacophore, present in a number of antibiotics. mdpi.comresearchgate.net The combination of a halogen and a 4-hydroxyl or 4-oxo group can therefore lead to synergistic effects, creating highly potent molecules.

The synthesis of halogenated quinolin-4-ols is an active area of research, with various methods being developed for their regioselective halogenation. nih.gov The ability to precisely control the position of the halogen atom is crucial for establishing structure-activity relationships and for the rational design of new therapeutic agents. researchgate.net The resulting halogenated quinolin-4-ol derivatives serve as versatile building blocks in organic synthesis, enabling the creation of more complex molecules through reactions such as cross-coupling.

Foundational Research Gaps and Objectives Pertaining to 3 Iodo 2 Methylquinolin 4 Ol

Established Synthetic Pathways for the Quinolin-4-ol Core

The foundational step in synthesizing this compound is the construction of the quinolin-4-ol scaffold. Several classical and modern cyclization reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

Adaptations of Doebner and Pfitzinger Condensations for Substituted Quinolin-4-ols

The Doebner reaction provides a route to quinoline-4-carboxylic acids through the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org This method can be adapted to produce quinolin-4-ols. A variation, the Doebner-Miller reaction, utilizes α,β-unsaturated carbonyl compounds with anilines to form quinolines. wikipedia.orgrsc.org Recent advancements have focused on developing hydrogen-transfer versions of the Doebner reaction, which can accommodate anilines with electron-withdrawing groups, expanding the scope of accessible substituted quinolines. nih.govnih.gov

The Pfitzinger reaction is another cornerstone in quinoline synthesis, involving the condensation of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgnih.gov This reaction, also known as the Pfitzinger-Borsche reaction, can be modified to produce various substituted quinoline derivatives. iipseries.orgrsc.org The mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation and cyclization. iipseries.org Green chemistry approaches have been explored for the Pfitzinger reaction, utilizing water as a solvent or microwave irradiation to improve efficiency and environmental friendliness. researchgate.net

| Reaction | Reactants | Product | Key Features |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Versatile for substituted anilines. wikipedia.orgiipseries.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline | Acid-catalyzed variant. wikipedia.orgrsc.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Base-catalyzed, forms 2,3-disubstituted products. iipseries.orgwikipedia.org |

Other Cyclization Reactions Yielding Quinolin-4-ol Frameworks

Beyond the Doebner and Pfitzinger reactions, several other cyclization strategies are instrumental in forming the quinolin-4-ol framework.

The Camps cyclization involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com The Conrad-Limpach synthesis utilizes the reaction of anilines with β-ketoesters under acidic reflux to yield 2- and 3-substituted quinolin-4-ols. nih.gov

The Gould-Jacobs reaction is a thermal cyclization method where an aniline is condensed with diethyl ethoxymethylidenemalonate. The resulting intermediate is then heated to induce cyclization, eventually yielding a quinolin-4-one after hydrolysis and decarboxylation. mdpi.com Another approach is the Dieckmann condensation , an intramolecular reaction of diesters that can be adapted to form a dihydroquinolinone intermediate, which is then oxidized to the quinolin-4-one. mdpi.com

More contemporary methods include the reductive cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate, which provides an efficient route to 2-arylquinolin-4(1H)-ones. mdpi.com Additionally, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) can directly produce 3-halo-substituted quinolines. nih.gov

Strategic Introduction of Iodine at the C3 Position

Once the quinolin-4-ol core is assembled, the next critical step is the regioselective introduction of iodine at the C3 position. The hydroxyl group at the C4 position activates the aromatic ring, directing electrophilic substitution primarily to the C3 position.

Direct Iodination Protocols for Quinolin-4-ol Scaffolds

Direct iodination of the pre-formed quinolin-4-ol scaffold is a common and effective strategy. This is typically achieved using an iodine source in the presence of an oxidizing agent or an electrophilic iodine reagent.

One established method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. Another approach utilizes molecular iodine (I2) in the presence of potassium iodide (KI) and a base like sodium hydroxide (B78521). researchgate.net The reaction of 2-methylquinolin-4-ol with iodine and potassium iodide in the presence of sodium hydroxide has been reported to yield the corresponding 3-iodo derivative. researchgate.net

The use of molecular iodine with an oxidizing agent is another viable route. Systems such as trichloroisocyanuric acid/I2/wet SiO2 have been shown to be effective for the iodination of phenols under mild conditions, a principle that can be extended to quinolin-4-ols. scielo.br

Palladium-Catalyzed Coupling Reactions for C-I Bond Formation in Quinoline Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-iodine bonds in quinoline systems. These methods often involve the coupling of a quinoline precursor with an iodine source.

While direct C-H iodination is more common for the C3 position of quinolin-4-ols, palladium catalysis is extensively used for the functionalization of various positions on the quinoline ring. For instance, palladium-catalyzed coupling reactions of 2-iodo-3-substituted pyrrolo[2,3-b]quinolines with various partners have been demonstrated. clockss.org Palladium(II)-catalyzed iodination of C(sp3)–H bonds has also been reported, enabled by quinoline-type ligands, showcasing the versatility of palladium in C-I bond formation. acs.orgnih.gov

Palladium-catalyzed reactions are also crucial in the synthesis of the quinolone core itself, which can then be subjected to iodination. For example, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org

Application of Hypervalent Iodine Reagents in Quinoline Iodination

Hypervalent iodine reagents have emerged as environmentally benign and highly effective reagents in organic synthesis, including for halogenation reactions. acs.orgnih.gov These reagents can act as both oxidants and halogen sources.

Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) diacetate (PIFA) in combination with a halide source, such as potassium iodide, can be used for the regioselective halogenation of 4-quinolones at the C3 position under mild, room temperature conditions. nih.gov This method offers high regioselectivity and good functional group tolerance. nih.gov

Furthermore, hypervalent iodine reagents can mediate cyclization and iodination in a single step. For example, PhI(OCOCF3)2 has been used to trigger the iodocyclization of N-arylpropynamides to produce iodinated quinolin-2-ones. acs.org

| Iodination Method | Reagents | Key Features |

| Direct Iodination | N-Iodosuccinimide (NIS) | Electrophilic iodination. |

| I2, KI, NaOH | Classical method for activated rings. researchgate.net | |

| Trichloroisocyanuric acid/ I2/wet SiO2 | Mild and efficient for phenols. scielo.br | |

| Palladium-Catalyzed Reactions | Pd catalyst, Iodo-source | Versatile for various positions, often indirect for C3. clockss.orgacs.orgnih.gov |

| Hypervalent Iodine Reagents | PIDA/PIFA, KI | Mild, regioselective C3-halogenation of 4-quinolones. nih.gov |

| PhI(OCOCF3)2 | Can mediate tandem iodocyclization. acs.org |

Efficient Syntheses of this compound

The efficient construction of this compound can be achieved through several strategic pathways. These methods prioritize high yields, operational simplicity, and the ability to introduce the desired iodo and methyl groups at specific positions of the quinolin-4-ol core.

Multi-Component and One-Pot Synthetic Sequences

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules like quinoline derivatives in a single step from three or more starting materials. purdue.edursc.org This approach is highly valued for its efficiency and atom economy. rsc.org One-pot syntheses, a related strategy, involve sequential reactions in a single reaction vessel, avoiding the need for isolation of intermediates. google.com

A notable example is the three-component reaction for synthesizing 6-iodo-substituted carboxy-quinolines. This method utilizes iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes in the presence of trifluoroacetic acid as a catalyst. mdpi.com This approach is lauded for its rapid reaction times, cost-effective catalyst, high product yields, and straightforward purification. mdpi.com While this specific example leads to a 4-carboxy derivative, the underlying multicomponent strategy is adaptable for the synthesis of other substituted quinolines.

Another relevant multicomponent approach is the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. purdue.edu This reaction proceeds under relatively mild conditions. purdue.edu For instance, substituted quinoline-4-carboxylic acids bearing an iodine atom have been synthesized with yields between 50% and 90% using a Doebner synthesis protocol with acetic acid as a solvent and catalytic amounts of trifluoroacetic acid. mdpi.com

The table below summarizes a selection of multicomponent reactions used for the synthesis of quinoline derivatives, highlighting the versatility of this approach.

| Reaction Name | Reactants | Product | Key Features |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | Mild conditions, good yields. purdue.edu |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | 2-Methylquinolines | Can be performed in a flow reactor. rsc.org |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Uses sulfuric or polyphosphoric acid as a catalyst. iipseries.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids | Can be enhanced by microwave irradiation. iipseries.org |

Transformations of Precursor 2-Methylquinolin-4-one Derivatives

An alternative and highly effective strategy for the synthesis of this compound involves the direct functionalization of a pre-existing 2-methylquinolin-4-one (also known as 2-methylquinolin-4-ol) scaffold. This approach allows for the late-stage introduction of the iodine atom at the C3 position.

The direct iodination of 2-aryl-1-methylquinolin-4(1H)-ones at the 3-position can be achieved with iodine and a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net This method is part of a two-step transformation that begins with the methylation and in-situ cyclization of N-(2-acetylphenyl)benzamides. researchgate.net

Furthermore, the reactivity of the quinolin-4-one system can be influenced by the substituents present. Studies on the bromination of 2-methylquinolin-4(1H)-ones have shown that the direction of halogenation depends on the nature of the substituent at the C3 position. nuph.edu.ua This suggests that the electronic environment of the quinoline ring plays a crucial role in directing incoming electrophiles. While this research focuses on bromination, the principles are applicable to iodination reactions as well.

The following table outlines transformations of 2-methylquinolin-4-one precursors to their 3-iodo derivatives.

| Precursor | Reagents | Product | Reference |

| 2-Aryl-1-methylquinolin-4(1H)-one | Iodine, Ceric Ammonium Nitrate (CAN) | 2-Aryl-3-iodo-1-methylquinolin-4(1H)-one | researchgate.net |

| 2-Methylquinolin-4(1H)-one | (Hypothetical) Iodine, Suitable Catalyst | This compound | - |

Sustainable and Green Methodologies for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. rsc.org These methodologies often involve the use of water as a solvent, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgiipseries.org

One green approach involves conducting reactions in water, which is a safe, non-toxic, and environmentally benign solvent. researchgate.net For example, the synthesis of certain quinoline derivatives has been successfully carried out in water using an H2SO4 catalyst. iipseries.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times. For instance, the Pfitzinger reaction for the synthesis of quinaldines has been enhanced using microwave irradiation. iipseries.org

The use of recyclable catalysts, such as ionic liquids, is also a key aspect of green quinoline synthesis. rsc.org These catalysts can be recovered and reused, reducing waste and cost. rsc.org Metal-free mediated reactions, employing catalysts like simple acids or bases, or even catalyst-free conditions, are also considered green chemical processes. rsc.org

A specific example of a green synthesis is the 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) mediated regioselective electrophilic cyclisation of O-alkynyl aldehydes in water to produce 4-iodo-3-(trimethylsilyl)-1H-pyrano[4,3-b]quinolines. researchgate.net While this produces a fused quinoline system, it demonstrates the potential of water-based, metal-free iodination and cyclization reactions.

The table below highlights some green methodologies applicable to quinoline synthesis.

| Green Methodology | Key Features | Example Application |

| Reactions in Water | Environmentally benign solvent. | H2SO4 catalyzed synthesis of quinoline derivatives. iipseries.orgresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields. | Enhanced Pfitzinger reaction for quinaldine (B1664567) synthesis. iipseries.org |

| Recyclable Catalysts | Minimizes waste, cost-effective. | Use of ionic liquids in quinoline synthesis. rsc.org |

| Metal-Free Reactions | Avoids use of toxic and expensive metals. | Acid or base-catalyzed quinoline synthesis. rsc.org |

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound and related 3-haloquinolines often involves complex reaction sequences. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds.

Role of Radical Intermediates in Iodine-Mediated Reactions

Recent studies have indicated that the direct C3 iodination of quinolines using molecular iodine may proceed through a radical-mediated pathway. acs.org This method provides a metal-free approach to synthesizing iodinated quinolines. acs.org Preliminary mechanistic investigations suggest the formation of a radical intermediate is a key step in this regioselective iodination. acs.org The reaction is proposed to involve a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism. organic-chemistry.org

Another iodine-mediated approach involves the cyclization of 2-aminoaryl propargyl alcohols. rsc.org In this process, the triple bond of the propargyl alcohol interacts with iodine to form an intermediate which then undergoes iodocyclization and subsequent aromatization to yield the 3-iodoquinoline (B1589721) product. rsc.org

Stereochemical Considerations in Quinoline Annulation

The formation of the quinoline ring system, known as quinoline annulation, can be influenced by stereochemical factors, particularly when chiral centers are present in the starting materials or intermediates. For instance, in the synthesis of aminodecalone scaffolds, the stereochemistry of a quaternary center can direct the outcome of the quinoline annulation. researchgate.net The stereochemical arrangement of substituents in the precursors can significantly impact the cyclization process and the final stereochemistry of the product. nih.gov

Reactivity of the C3-Iodine and C4-Hydroxyl Group

The presence of both a C3-iodine and a C4-hydroxyl group in this compound imparts a unique reactivity profile to the molecule, allowing for a variety of chemical transformations.

Nucleophilic Aromatic Substitution Pathways

The C3-iodine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles at the C3 position. However, the reactivity can be influenced by the tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline (B1666331) forms. In some cases, N-arylation can occur at the quinoline nitrogen, while in others, O-arylation of the C4-hydroxyl group is observed, particularly when the nitrogen is sterically hindered. nih.govacs.org The choice of reaction conditions and the nature of the nucleophile can often direct the regioselectivity of the substitution. science.gov

Electrophilic Reactivity of the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. arabjchem.org When such reactions do occur, they typically take place on the benzene ring, favoring positions C5 and C8. uop.edu.pk However, the presence of the electron-donating hydroxyl group at C4 can activate the heterocyclic ring towards electrophilic attack to some extent. The iodination of 2-methylquinolin-4-ol itself, which leads to the formation of this compound, is an example of an electrophilic substitution on the activated quinoline ring. researchgate.net

Transition Metal-Catalyzed Transformations of this compound

The C3-iodine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the further functionalization of the quinoline core. mdpi.com These reactions have become indispensable in organic synthesis for their efficiency and tolerance of various functional groups. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely employed to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Similarly, copper-catalyzed reactions offer alternative pathways for C-N and C-O bond formation. researchgate.net These transformations allow for the synthesis of a diverse array of substituted quinolines from this compound, which are of interest in medicinal chemistry and materials science. arabjchem.orgnih.gov

The table below summarizes some key transition metal-catalyzed reactions involving iodoquinolines.

| Reaction Name | Catalyst | Bond Formed | Reactant |

| Suzuki Coupling | Palladium | C-C | Organoboron reagent |

| Heck Coupling | Palladium | C-C (alkene) | Alkene |

| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Terminal alkyne |

| Buchwald-Hartwig Amination | Palladium | C-N | Amine |

| Ullmann Condensation | Copper | C-O, C-S, C-N | Alcohol, Thiol, Amine |

Cross-Coupling Reactions (Suzuki, Sonogashira, Stille) at the C3-Iodine

The carbon-iodine bond at the C3-position of this compound is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. organic-chemistry.orglibretexts.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C3-position. The general mechanism involves the oxidative addition of the iodoquinoline to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of similar iodo-quinolones and other iodo-heterocycles provides a strong precedent for its successful application. mdpi.comnih.gov For instance, the Suzuki coupling of N-methyl-quinolone with boronic acids has been used to synthesize aza-isoflavone derivatives. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system like dioxane or DMF. mdpi.comnih.gov The regioselectivity of the coupling is expected to be high at the C3-iodo position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromo-4-trifloxyquinolin-2(1H)-one | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | - | - | RT | Major Product |

| 6-Iodoquinazoline derivative | Aryl boronic acids | Pd(PPh₃)₄ | DIPEA | DMF | 100 (MW) | - |

| Bispyrazole derivative | Arylboronic acids | [Pd(PPh₃)₄] | K₃PO₄ | Dioxane | 95 | High |

Sonogashira Coupling:

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. libretexts.orgacs.org This reaction has been successfully applied to 3-iodoquinolin-4(1H)-one and its N-methylated analogue to synthesize novel furo[3,2-c]quinolines. nih.gov The reaction of 3-iodo-1-methylquinolin-4(1H)-one with phenylacetylene, for example, leads to the formation of 2-phenyl-5-methylfuro[3,2-c]quinolin-4(1H)-one. nih.gov The mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. The reaction conditions typically employ a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, a base like triethylamine (B128534) or diisopropylethylamine (DIPEA), and a solvent such as DMF. acs.org The reaction can often be carried out under mild conditions, including at room temperature. libretexts.org

Table 2: Examples of Sonogashira Coupling with Iodo-Quinolines

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Outcome |

| 3-Iodoquinolin-4(1H)-one | Arylacetylenes | Pd/Cu | Et₃N | DMF | Synthesis of novel furo[3,2-c]quinolines |

| 3-Iodo-1-methylquinolin-4(1H)-one | Phenylacetylene | Pd/Cu | Et₃N | DMF | Synthesis of 2-phenyl-5-methylfuro[3,2-c]quinolin-4(1H)-one |

| 4-Chloro-3-iodo-2-methylquinoline | Aryl acetylenes | Pd/Cu | - | - | Regioselective coupling at the iodo position |

Stille Coupling:

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgwikipedia.org This reaction is known for its versatility and tolerance of a wide range of functional groups. Although direct examples with this compound are not explicitly provided, the general principles of the Stille reaction are applicable. wikipedia.orgrsc.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, can be used. acs.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Oxidative and Reductive Transformations

The this compound molecule can undergo various oxidative and reductive transformations, targeting either the quinoline core or the carbon-iodine bond.

Oxidative Transformations:

The quinoline ring system can be susceptible to oxidation under certain conditions. For instance, dihydroquinolinium salts can be oxidized to the corresponding 3-hydroxyquinolines. rsc.org While this compound already possesses a hydroxyl group at the C4 position (in its tautomeric form), further oxidation of the quinoline ring is possible. The oxidation of halogenated quinolines using reagents like ozone followed by hydrogen peroxide, or ruthenium tetroxide, can lead to the formation of halogenated pyridine-2,3-dicarboxylic acids. nih.gov However, 3-iodoquinoline has been reported to yield an acidic material without iodine under electrolytic oxidation conditions, suggesting potential lability of the C-I bond under harsh oxidative environments. nih.gov The use of milder oxidants like m-chloroperoxybenzoic acid (m-CPBA) is common for various organic transformations, including epoxidations and Baeyer-Villiger oxidations, and could potentially lead to N-oxidation or other transformations of the quinoline ring without cleaving the C-I bond, depending on the reaction conditions. masterorganicchemistry.comorganic-chemistry.org Furthermore, the iodine atom itself can be oxidized to a hypervalent iodine species, which can then participate in further reactions. nih.govacs.org

Reductive Transformations:

Reductive transformations of this compound can target the C-I bond or other functional groups on the quinoline ring. The carbon-iodine bond in aryl iodides can be reduced to a C-H bond (hydrodehalogenation) under various conditions, including catalytic hydrogenation or using hydride reagents. This would convert this compound to 2-methylquinolin-4-ol. While specific examples for this exact transformation are not detailed, it is a common reaction for aryl iodides. nih.gov Additionally, if other reducible functional groups are present on the quinoline ring, such as a nitro group, they can be selectively reduced. For example, the reduction of nitro-substituted quinolines is often achieved using reagents like iron powder in the presence of an acid or ammonium chloride. acs.org

Metal-Free Reactivity of this compound

In recent years, there has been a growing interest in developing metal-free transformations to avoid the cost and toxicity associated with transition metals. The C-I bond in this compound provides opportunities for such reactions.

One significant area of metal-free reactivity for iodoarenes involves their activation to form hypervalent iodine compounds, such as diaryliodonium salts. nih.govacs.org These salts can then act as arylating agents in the absence of a metal catalyst. acs.orguni-muenchen.de The arylation can occur through various mechanisms, including ligand exchange and coupling, or via the formation of aryl radicals or aryne intermediates. acs.org This approach allows for the formation of C-C, C-N, and C-O bonds. For example, the arylation of 4-quinolones with diaryliodonium triflates has been shown to result in N-arylated or O-arylated products, depending on the substitution pattern of the quinolone. acs.org

Furthermore, metal-free C-3 arylation of quinolin-4-ones has been achieved using arylhydrazines in the presence of an oxidant like air. sci-hub.se This reaction is believed to proceed through the formation of an aryl radical from the arylhydrazine, which then adds to the C3-position of the quinolin-4-one. While this method was demonstrated for the arylation of the C-H bond at C3, it highlights the potential for radical-mediated, metal-free functionalization of the quinolin-4-one scaffold.

Strategic Derivatization and Functionalization of 3 Iodo 2 Methylquinolin 4 Ol

Chemical Modifications at the Quinoline (B57606) Nitrogen (N-Alkylation)

N-alkylation of the quinoline ring system is a fundamental transformation that can significantly impact the biological activity and physical properties of the resulting compounds. In the context of 3-iodo-2-methylquinolin-4-ol, the tautomeric equilibrium between the quinolin-4(1H)-one and the quinolin-4-ol forms can influence the outcome of alkylation reactions, potentially leading to a mixture of N-alkylated and O-alkylated products. researchgate.net The choice of alkylating agent and reaction conditions plays a crucial role in directing the selectivity of this transformation.

The use of alkyl halides, such as methyl iodide, in the presence of a base is a common method for N-alkylation. For instance, the regioselective N-methylation of a quinoline precursor using an excess of methyl iodide in refluxing acetonitrile (B52724) has been reported. nih.gov In some cases, the presence of a hydroxyl group at the C-5 position has been shown to favor N-alkylation over O-alkylation. researchgate.net

Detailed research findings have demonstrated the synthesis of various N-alkylated quinoline derivatives. For example, N-alkylation can be achieved using an alkylating agent with a suitable leaving group, such as a halo (chloro, iodo, bomo) or sulfonate ester (triflate, mesylate, or tosylate) group. google.com The reaction of 4-chloro-2-methylquinolines with secondary cyclic amines in the presence of Hunig's base in DMF at room temperature has been shown to be a highly efficient method for producing tertiary amino derivatives of 2-methylquinolines. heteroletters.org

| Reactant | Alkylating Agent | Solvent/Base | Product | Reference |

| 4-chloro-7-iodo-2-methylquinoline | Pyrrolidine | N/A | 1-(7-iodo-2-methyl-quinolin-4-yl)-pyrrolidine | googleapis.com |

| 2-Aryl-4-quinolones | Iodomethane | Base | N-methylquinolinones/O-methylquinolines | researchgate.net |

| Quinoline Precursor | Methyl Iodide | Acetonitrile | N-methylated quinoline | nih.gov |

| 4-chloro-2-methylquinolines | Secondary cyclic amines | DMF/Hunig's base | Tertiary amino derivatives of 2-methylquinolines | heteroletters.org |

Derivatization of the C4-Hydroxyl Moiety (O-Alkylation, Esterification)

The C4-hydroxyl group of this compound is another key site for functionalization, allowing for O-alkylation and esterification reactions. These modifications can alter the solubility, lipophilicity, and biological activity of the parent compound.

O-alkylation is often performed using alkyl halides in the presence of a base. The competition between N- and O-alkylation is a significant consideration, and reaction conditions must be carefully controlled to achieve the desired selectivity. researchgate.net For example, the O-alkylation of a 6-oxyquinazoline intermediate with 4-(2-iodoethyl)morpholine (B166158) has been successfully demonstrated. nih.gov

Esterification of the C4-hydroxyl group can be achieved through reaction with acyl chlorides or carboxylic anhydrides. This introduces an ester functionality, which can act as a prodrug moiety or participate in further chemical transformations. Research has shown the esterification of 2-oxo-1,2-dihydro-quinoline carboxylic acid in ethanol (B145695) using sulfuric acid as a catalyst to form the corresponding ester. preprints.org

| Reactant | Reagent | Reaction Type | Product | Reference |

| 6-oxyquinazoline intermediate | 4-(2-iodoethyl)morpholine | O-Alkylation | O-alkylated product | nih.gov |

| 2-oxo-1,2-dihydro-quinoline carboxylic acid | Ethanol/H2SO4 | Esterification | Corresponding ester | preprints.org |

| 2-Aryl-4-quinolones | Alkyl halides | O-Alkylation | 4-alkoxy-2-arylquinolines | researchgate.net |

Substitution and Cross-Coupling Reactions at the C3-Iodine Position

The iodine atom at the C3-position of this compound is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the construction of complex molecular architectures with tailored properties.

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org The reaction of 3-iodo-1-methylquinolin-4(1H)-one with styrene, catalyzed by a palladium complex, has been shown to produce (E)-1-methyl-3-styrylquinolin-4(1H)-one. mdpi.commdpi.com Microwave irradiation has been employed to shorten reaction times, although in some cases this can lead to lower yields. mdpi.commdpi.com

Suzuki-Miyaura coupling, another palladium-catalyzed reaction, allows for the introduction of aryl and vinyl groups from boronic acids or their esters. This method is widely used for the synthesis of bi-aryl compounds. nih.gov The reaction of 3-bromo-4-trifloxyquinolin-2(1H)-one with arylboronic acids, catalyzed by PdCl2(PPh3)2, has been shown to afford 4-aryl-3-bromoquinolin-2(1H)-ones in good to excellent yields. mdpi.com

| Reactant | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 3-Iodo-1-methylquinolin-4(1H)-one | Styrene | Pd catalyst | (E)-1-Methyl-3-styrylquinolin-4(1H)-one | mdpi.commdpi.com |

| Quinoline derivative | Boronic acid | Suzuki-Miyaura reaction | Bi-aryl compound | nih.gov |

| 3-bromo-4-trifloxyquinolin-2(1H)-one | Arylboronic acids | PdCl2(PPh3)2 | 4-aryl-3-bromoquinolin-2(1H)-ones | mdpi.com |

The C3-iodine atom can also be displaced by various heteroatom nucleophiles to form carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These reactions are often catalyzed by transition metals like palladium or copper.

Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the introduction of a wide range of amine functionalities. Copper-catalyzed C-N bond formation between indoles and ethers has also been reported. rsc.org

The formation of C-O bonds can be achieved through reactions with alcohols or phenols, often under copper catalysis. Similarly, C-S bonds can be formed by reacting with thiols or their corresponding salts. The synthesis of 3-iodobenzo[b]thiophenes has been achieved through the reaction of o-(phenylethynyl)thioanisole and o-(1-alkynyl)thioanisoles with iodine. mdpi.com

Remote Functionalization and Regioselective Modifications of the Quinoline Ring

Beyond the immediate functional handles, remote C-H functionalization of the quinoline ring offers a powerful strategy for introducing substituents at positions that are not easily accessible through classical methods. rsc.org These reactions often rely on directing groups to achieve high regioselectivity. rsc.org

For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method demonstrates excellent functional group tolerance and provides a highly economical route to halogenated quinolines. rsc.org

Furthermore, the regioselective introduction of substituents at the 2- or 3-position of the quinoline nucleus can be achieved via dialkylquinolylboranes and organic bromides in the presence of a palladium catalyst. clockss.org The development of methods for the regioselective direct C-H functionalization of quinoline derivatives by transition metals is of high importance to achieve atom- and step-economical synthesis of diverse quinoline-containing compounds. researchgate.net

| Substrate | Reagent/Catalyst | Position Functionalized | Product | Reference |

| 8-Substituted quinoline | Trihaloisocyanuric acid | C5 | C5-Halogenated quinoline | rsc.org |

| Quinoline | Dialkylquinolylborane/Organic bromide/Pd catalyst | C2 or C3 | 2- or 3-Substituted quinoline | clockss.org |

Based on the comprehensive search conducted, detailed experimental spectroscopic and spectrometric data specifically for the compound This compound is not available in the public scientific literature found. The search results yielded information for structurally similar compounds, such as 6-iodo and 8-bromo analogues, or derivatives where the 4-ol group is replaced. However, there is no specific research article containing the necessary ¹H, ¹³C, or ¹⁵N NMR spectra, advanced 2D NMR correlation data, or mass spectrometry fragmentation analysis for this compound itself.

Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed analysis as outlined in the request. Attempting to do so by extrapolating from related compounds would violate the instruction to focus solely on this compound and would not meet the standard of scientific accuracy.

Comprehensive Structural Characterization and Spectroscopic Analysis of 3 Iodo 2 Methylquinolin 4 Ol

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within a molecule. For quinoline (B57606) derivatives, the IR spectra provide a wealth of information about their structure. In related iodo-quinoline compounds, characteristic bands are consistently observed that can be assigned to specific molecular vibrations. mdpi.com

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the methyl group are expected in the 3100-3000 cm⁻¹ and 2980-2880 cm⁻¹ regions, respectively. mdpi.commdpi.com The tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and quinolin-4(1H)-one forms means that a strong absorption band corresponding to the C=O stretching vibration is often observed around 1660-1620 cm⁻¹. nih.govsemanticscholar.org

Vibrations associated with the quinoline ring, specifically the C=C and C=N double bonds, typically appear in the 1600-1450 cm⁻¹ range. mdpi.commdpi.com The C-I stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region, which is consistent with observations in other iodo-substituted aromatic compounds. mdpi.com

A representative table of expected IR absorption bands for 3-Iodo-2-methylquinolin-4-ol and related structures is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |

| O-H Stretch (Alcohol/Phenol) | 3400 - 3200 (broad) | nih.gov |

| Aromatic C-H Stretch | 3100 - 3000 | mdpi.com |

| Aliphatic C-H Stretch | 2980 - 2880 | mdpi.commdpi.com |

| C=O Stretch (Keto form) | 1660 - 1620 | semanticscholar.org |

| C=C/C=N Aromatic Ring Stretch | 1600 - 1450 | mdpi.commdpi.com |

| C-I Stretch | 600 - 500 | mdpi.com |

X-ray Crystallography for Solid-State Molecular Architecture

For instance, crystallographic studies of other substituted quinolines reveal that the quinoline ring system is nearly planar. In the crystal lattice, molecules are often stabilized by a network of intermolecular interactions. For this compound, strong hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom or the keto-oxygen of a neighboring molecule is expected to be a dominant feature, playing a crucial role in the crystal packing. helsinki.fi

Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are also anticipated, contributing to the stability of the crystal structure. researchgate.net The iodine substituent may participate in halogen bonding (C-I···N or C-I···O interactions), further influencing the supramolecular assembly.

A table summarizing the expected crystallographic parameters and interactions is presented below, based on data from similar structures.

| Parameter/Interaction | Expected Characteristics | References |

| Crystal System | Likely Monoclinic or Orthorhombic | mdpi.com |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on packing | mdpi.com |

| Key Bond Lengths (Å) | C-I: ~2.10, C-O: ~1.36 (enol) / C=O: ~1.24 (keto), C-N: ~1.37, C-C (ring): ~1.36-1.42 | researchgate.net |

| Key Bond Angles (°) | Angles within the quinoline ring consistent with aromatic sp² hybridization (~120°) | researchgate.net |

| Intermolecular Interactions | O-H···N or O-H···O Hydrogen Bonding, π-π Stacking, Halogen Bonding (C-I···N/O) | helsinki.firesearchgate.net |

Photophysical Spectroscopy (UV-Vis and Fluorescence) for Electronic Properties

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and luminescent properties of molecules. The extended π-conjugated system of the quinoline ring in this compound gives rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectrum of quinoline derivatives in solution typically displays multiple bands in the 250-400 nm range. mdpi.combas.bg These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic system. mdpi.com The introduction of substituents like the iodo group and the methyl group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The iodine atom, through the heavy-atom effect, can also influence the rates of intersystem crossing.

Many quinoline derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. The fluorescence emission spectrum is typically red-shifted (Stokes shift) compared to the absorption spectrum. The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are sensitive to the molecular structure and the solvent environment. mdpi.commdpi.com For example, the emission for a related compound was observed at 460 nm when excited at 360 nm in DMSO. mdpi.com The electronic effects of the substituents on the quinoline ring play a significant role in determining the luminescent behavior. acs.org

A summary of anticipated photophysical properties is provided in the table below.

| Property | Expected Range/Value | Remarks | References |

| UV-Vis Absorption (λmax) | 300 - 360 nm | Corresponds to π→π* and n→π* transitions. | mdpi.com |

| Molar Absorptivity (ε) | 1000 - 10000 L·mol⁻¹·cm⁻¹ | Dependent on the specific transition and solvent. | bas.bg |

| Fluorescence Emission (λem) | 400 - 500 nm | Emission is often observed from the lowest singlet excited state. | mdpi.com |

| Electronic Transitions | π→π, n→π | Characteristic of heteroaromatic compounds. | mdpi.com |

Computational Chemistry and Theoretical Modeling of 3 Iodo 2 Methylquinolin 4 Ol

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These studies for 3-Iodo-2-methylquinolin-4-ol would typically involve solving the Schrödinger equation with various levels of approximation to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometry and thermodynamic stability. researchgate.netacs.orgresearchgate.net A key aspect of quinolin-4-ols is their tautomeric equilibrium with the corresponding 4-quinolone form. Computational studies on analogous systems have shown that the keto (quinolone) form is generally more stable. researchgate.net

DFT calculations can quantify the relative energies of the 4-ol and 4-one tautomers of this compound, providing insights into their population distribution at equilibrium. The presence of the electron-donating methyl group at the 2-position and the electron-withdrawing iodine atom at the 3-position would influence the electron density distribution and, consequently, the stability of each tautomer.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Tautomers

| Tautomer | Functional/Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-311++G(d,p) | 5.2 |

| 3-Iodo-2-methyl-1H-quinolin-4-one | B3LYP/6-311++G(d,p) | 0.0 |

Note: This table presents hypothetical data based on trends observed for similar quinolone systems. researchgate.net

Theoretical calculations are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of synthesized compounds. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values can then be compared with experimental data for verification of the molecular structure. usp.brnih.govmdpi.com

Similarly, the vibrational frequencies in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. These predicted frequencies can be correlated with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. researchgate.netmdpi.com

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 3-Iodo-2-methyl-1H-quinolin-4-one

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, C5-H) | 7.8 | 7.9 |

| ¹³C NMR (δ, ppm, C4=O) | 175.1 | 174.3 |

| IR Frequency (cm⁻¹, C=O stretch) | 1645 | 1630 |

Note: This table contains hypothetical data for illustrative purposes, based on published data for analogous compounds. usp.brnih.gov

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through variations of the Friedländer or Doebner-von Miller reactions, DFT calculations can elucidate the reaction pathways. acs.orgmdpi.com These calculations can map the potential energy surface of the reaction, identifying transition states, intermediates, and the associated activation energies.

For instance, in a hypothetical synthesis from a 2-amino-iodobenzophenone derivative and a compound providing the C2-methyl and C3 carbons, computational modeling could compare different possible cyclization and condensation steps. This would help in understanding the regioselectivity and optimizing reaction conditions. Furthermore, computational studies can explore the mechanisms of subsequent reactions involving this compound, such as nucleophilic substitution at the iodo-position or reactions at the quinolone core. acs.org

Molecular Modeling for Ligand-Target Interactions

Given that quinoline (B57606) derivatives are known to exhibit a wide range of biological activities, molecular modeling techniques are essential for exploring the potential of this compound as a ligand for biological targets. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. researchgate.netorientjchem.orgresearchgate.net For this compound, docking studies could be performed against various receptors, such as bacterial DNA gyrase or topoisomerase, which are common targets for quinolone-based antimicrobial agents. nih.gov

These simulations would predict the binding affinity (often expressed as a docking score) and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom. nih.govcambridgemedchemconsulting.com The results can provide a rationale for observed biological activity or guide the design of more potent analogs.

Table 3: Hypothetical Molecular Docking Results for 3-Iodo-2-methyl-1H-quinolin-4-one

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Staphylococcus aureus DNA Gyrase | -8.5 | Asp83, Gly77, Ser84 |

| Human Topoisomerase II | -7.2 | Arg486, Lys513 |

Note: This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not publicly available.

Molecular dynamics (MD) simulations can be used to study the behavior of the ligand-target complex over time, providing insights into its stability and the dynamics of the interactions. researchgate.net Starting from the docked pose obtained from molecular docking, an MD simulation would solve Newton's equations of motion for the atoms in the system, which includes the protein, the ligand, and surrounding solvent molecules.

These simulations can reveal whether the initial binding pose is stable, identify conformational changes in the protein or ligand upon binding, and provide a more detailed energetic analysis of the binding, such as the free energy of binding. This information is crucial for validating the docking results and for a more comprehensive understanding of the ligand-receptor interaction.

In Silico Prediction of Pharmacokinetic Descriptors (e.g., Druglikeness, Oral Bioavailability)

The evaluation of pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a critical step in the drug discovery process. In recent years, in silico methods have become indispensable tools for predicting these properties, offering a rapid and cost-effective way to screen potential drug candidates before committing to extensive laboratory testing. nih.govresearchgate.net For this compound and its analogs, computational models are employed to forecast their druglikeness and oral bioavailability, key indicators of a compound's potential to be developed into an effective oral medication.

Druglikeness is a qualitative concept used to evaluate a compound's resemblance to existing drugs based on its physicochemical properties. One of the most widely used frameworks for assessing druglikeness is Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational tools can quickly calculate these and other descriptors for this compound.

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by a multitude of factors including aqueous solubility, membrane permeability, and metabolic stability. In silico models can predict oral bioavailability by integrating various calculated physicochemical properties. For instance, the topological polar surface area (TPSA) is a descriptor used to estimate a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration.

While specific in silico ADMET data for this compound is not extensively published, studies on structurally related quinoline derivatives provide valuable insights. For example, research on various quinoline-based compounds has demonstrated the utility of computational predictions in identifying candidates with favorable pharmacokinetic profiles. nih.govacs.org These studies often involve calculating a range of descriptors and using them to build predictive models. For many quinoline derivatives, good oral bioavailability has been suggested by in silico analyses, particularly for compounds with balanced lipophilicity and solubility. nih.gov

The following table presents a hypothetical in silico pharmacokinetic profile for this compound, based on calculations for similar structures and general principles of medicinal chemistry. These values are illustrative and would require experimental validation.

| Pharmacokinetic Parameter | Predicted Value | Implication for Druglikeness |

| Molecular Weight | 285.10 g/mol | Favorable (within Lipinski's rule) |

| LogP | ~2.5 - 3.5 | Favorable (within Lipinski's rule) |

| Hydrogen Bond Donors | 1 | Favorable (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 2 | Favorable (within Lipinski's rule) |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Suggests good intestinal absorption |

| Oral Bioavailability | Moderate to High | Potentially suitable for oral administration |

It is important to note that while in silico predictions are a valuable guide, they are not a substitute for experimental validation. Factors such as active transport and complex metabolic pathways can influence a compound's pharmacokinetic profile in ways that are not always captured by current computational models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr These models allow researchers to understand which molecular features are crucial for a desired therapeutic effect and to predict the activity of new, unsynthesized analogs. Cheminformatics, a broader discipline, applies computational methods to analyze and manage chemical data, including the development and application of QSAR models.

For quinoline derivatives, QSAR studies have been instrumental in optimizing their activity against various biological targets. arabjchem.orgresearchgate.net These studies typically involve a series of steps:

Data Set Assembly: A collection of quinoline analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR study on a series of 3-substituted-2-methylquinolin-4-ols might reveal the following relationships:

| Molecular Descriptor | Correlation with Activity | Rationale |

| Lipophilicity (logP) | Positive (up to a point) | Enhanced membrane permeability and access to target site. |

| Molar Refractivity of Substituent at C3 | Positive | Indicates the importance of substituent size and polarizability for binding. |

| Hammett Constant (σ) of Substituent at C3 | Varies with target | Reflects the influence of electronic effects on target interaction. |

| Dipole Moment | Negative | High polarity might hinder passage through biological membranes. |

Cheminformatics approaches also play a vital role in analyzing large chemical datasets and identifying promising compounds. Techniques such as similarity searching and clustering can be used to explore the chemical space around this compound, identifying commercially available or synthetically accessible analogs with potentially improved properties. Virtual screening, which uses computational models to predict the activity of large libraries of compounds, can also be employed to prioritize candidates for synthesis and testing.

Exploration of Biological and Biomedical Applications for 3 Iodo 2 Methylquinolin 4 Ol Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial properties of 3-iodo-2-methylquinolin-4-ol derivatives have been a key area of research, with studies exploring their effectiveness against a range of bacterial and fungal pathogens, as well as their ability to interfere with microbial biofilm formation.

Recent studies have demonstrated the antibacterial potential of iodo-quinoline derivatives. A library of 6-iodo-substituted carboxy-quinolines was synthesized and tested for their antimicrobial activity. nih.gov All the synthesized compounds showed antibacterial effects against the Gram-positive bacterium Staphylococcus epidermidis. nih.gov However, these derivatives were found to be ineffective against the Gram-negative bacterium Klebsiella pneumoniae. nih.govmdpi.com This lack of activity against Gram-negative bacteria is attributed to the distinctive outer membrane of these cells. mdpi.com

Another study on novel quinoline (B57606) derivatives reported that compounds 8 and 12 exhibited significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 6.25–3.125 nmol/mL, which was four to eight times more potent than the standard drugs ampicillin (B1664943) and ciprofloxacin (B1669076). sci-hub.se In contrast, compounds 1-4 in the same study did not show significant activity. sci-hub.se

The table below summarizes the in vitro antibacterial activity of selected this compound derivatives.

| Compound/Derivative | Bacterial Strain | Activity | Source |

| 6-Iodo-substituted carboxy-quinolines | S. epidermidis | Active | nih.gov |

| 6-Iodo-substituted carboxy-quinolines | K. pneumoniae | Inactive | nih.govmdpi.com |

| Compound 8 | E. coli | MIC: 6.25 nmol/mL | sci-hub.se |

| Compound 12 | E. coli | MIC: 3.125 nmol/mL | sci-hub.se |

| Compound 8 | S. aureus | MIC: 6.25 µg/mL | sci-hub.se |

| Compound 12 | S. aureus | MIC: 3.125 µg/mL | sci-hub.se |

The antifungal activity of iodo-quinoline derivatives has also been investigated. The same library of 6-iodo-substituted carboxy-quinolines that was tested against bacteria also demonstrated varying degrees of antifungal activity against Candida parapsilosis. nih.gov The antifungal efficacy was found to be dependent on the specific radicals attached to the basic quinoline structure. nih.gov Another study highlighted that bromo derivatives of 2-methylquinolin-8-ol showed the highest antifungal activity against all tested fungal strains. mdpi.org

A separate study on novel triazole-bridged quinoline derivatives reported that compound QT7 was highly effective against Candida auris, with a minimum inhibitory concentration (MIC) of 0.12 μg/mL and a minimum fungicidal concentration (MFC) of 0.24 μg/mL. rsc.org

The table below presents the in vitro antifungal activity of selected quinoline derivatives.

| Compound/Derivative | Fungal Strain | Activity | Source |

| 6-Iodo-substituted carboxy-quinolines | C. parapsilosis | Varied Activity | nih.gov |

| Bromo derivatives of 2-methylquinolin-8-ol | Various fungal strains | High Activity | mdpi.org |

| QT7 (triazole-bridged quinoline) | C. auris | MIC: 0.12 μg/mL | rsc.org |

| QT7 (triazole-bridged quinoline) | C. auris | MFC: 0.24 μg/mL | rsc.org |

The ability of microbial pathogens to form biofilms is a significant factor in their virulence and resistance to treatment. Research has shown that iodo-quinoline derivatives can interfere with the initial stages of biofilm development. A study on 6-iodo-substituted carboxy-quinolines investigated their effect on microbial adhesion and found that they can impact this crucial first step in biofilm formation. nih.govmdpi.com

Furthermore, the triazole-bridged quinoline derivative QT7 was found to be effective at disrupting mature biofilms of C. auris. rsc.org It inhibited biofilm formation by 81.98% ± 8.51 at its MFC and 89.57 ± 5.47 at twice its MFC. rsc.org

Antineoplastic Activity Research

Derivatives of this compound have shown considerable promise as anticancer agents, with numerous studies focusing on their cytotoxic effects on various cancer cell lines and the underlying mechanisms of action.

A wide array of quinoline derivatives has been synthesized and evaluated for their anticancer properties. For instance, a series of 1,6,7-trisubstituted-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)quinolin-2-one derivatives were tested against 60 human cancer cell lines, with compounds 42 and 43 showing potent cytotoxicity against colon carcinoma. doi.org Another study reported that quinoline-chalcone hybrids, specifically compounds 34 and 35 , displayed potent cytotoxicity against all tested cell lines with IC₅₀ values ranging from 1.91 to 5.29 µM. doi.org

Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized, and among them, LM08 showed selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line. nih.gov Similarly, 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b ) exhibited potent inhibitory activity against gastric (MGC-803), colon (HCT-116), and esophageal (Kyse450) cancer cells with IC₅₀ values of 0.58, 0.68, and 0.59 µmol/L, respectively. sioc-journal.cn

The table below showcases the in vitro cytotoxicity of various this compound derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Source |

| Compounds 34 & 35 | Various | 1.91–5.29 µM | doi.org |

| LM08 | A2780 (Ovarian) | Potent | nih.gov |

| 9b | MGC-803 (Gastric) | 0.58 µmol/L | sioc-journal.cn |

| 9b | HCT-116 (Colon) | 0.68 µmol/L | sioc-journal.cn |

| 9b | Kyse450 (Esophageal) | 0.59 µmol/L | sioc-journal.cn |

| Compound 12 | A-549 (Lung) | 5.18 ± 0.64 µM | sci-hub.se |

| Compound 12 | HeLa (Cervical) | 7.62 ± 1.05 µM | sci-hub.se |

| Compound 12 | SGC-7901 (Gastric) | 17.59 ± 0.41 µM | sci-hub.se |

Understanding the mechanisms through which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has identified several key cellular targets and signaling pathways that are modulated by quinoline derivatives.

One study found that certain quinoline-chalcone hybrids inhibit the phosphorylation of PI3K, Akt, and mTOR in A549 and K562 cancer cell lines. doi.org Another investigation revealed that N'-substituted methylene-4-(quinoline-4-amino)benzoyl hydrazide derivatives induce cell cycle arrest and apoptosis by cleaving PARP, leading to cell death. doi.org

The derivative 9b was found to induce intrinsic apoptosis and arrest the cell cycle at the G2/M phase in MGC-803 and HGC-27 gastric cancer cells. sioc-journal.cn Furthermore, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective HER2 inhibitors, with compound 14f showing more potent inhibition of HER2 phosphorylation than the standard drug lapatinib. rsc.org Quinoline derivatives have also been shown to inhibit other important cancer-related enzymes like topoisomerase. arabjchem.org

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

Derivatives of the quinoline scaffold have demonstrated notable efficacy in oncology research, particularly through their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancerous cells. researchgate.netarabjchem.org These compounds can initiate apoptosis through various mechanisms, including the disruption of cell migration, inhibition of angiogenesis (the formation of new blood vessels), and modulation of nuclear receptor responsiveness. arabjchem.org

One of the key pathways involves the regulation of the cell cycle. Certain quinoline derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M phase, which is a critical checkpoint for cell division. doi.orgmdpi.com For instance, some quinoline-chalcone derivatives have been observed to arrest MGC-803 cells at the G2/M phase and significantly increase the levels of apoptosis-related proteins like Caspase-3, Caspase-9, and cleaved-PARP. mdpi.com This targeted action on the cell cycle prevents the proliferation of cancer cells and leads to their eventual demise.

Furthermore, research has indicated that some quinoline derivatives can induce apoptosis by affecting the mitochondrial pathway. This is achieved by altering the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2, and activating key executioner caspases. rjpbr.com The induction of reactive oxygen species (ROS) is another mechanism by which these compounds can trigger apoptosis in cancer cells. mdpi.com

Table 1: Effects of Quinoline Derivatives on Cancer Cell Lines

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-chalcone derivative | MGC-803 | Cell cycle arrest at G2/M phase, induction of apoptosis | mdpi.com |

| Quinoline derivative 9IV-c | A549, C26 | High cytotoxicity, cell cycle arrest at G2/M phase, induction of apoptosis | rjpbr.com |

| Amide tethered quinoline-resorcinol hybrid | HCT116, Hep3B, PC-3 | G2/M phase cell cycle arrest | doi.org |

| N'-substituted methylene-4-(quinoline-4-amino) benzoyl hydrazide | HepG2 | Induction of cell cycle arrest and apoptosis | doi.org |

Other Pharmacological Activities Under Investigation

The therapeutic potential of this compound derivatives extends beyond oncology, with ongoing investigations into their effectiveness against a range of other diseases.

Antiparasitic and Antiviral Potential

The quinoline core is historically significant in the fight against parasitic diseases, with quinine (B1679958) and chloroquine (B1663885) being prime examples of its application in treating malaria. nih.gov This has spurred research into the antiparasitic potential of a wide array of quinoline derivatives. ijresm.com Studies have shown that certain quinoline hybrids exhibit activity against parasites such as Plasmodium falciparum, the causative agent of malaria. nih.gov The mechanism of action often involves interfering with essential biological processes within the parasite.

In the realm of virology, quinoline derivatives have also been explored for their antiviral properties. Research has identified certain derivatives that show potential against viruses like HIV-1. rroij.com For example, some polyhydroxylatedstyryl quinolines have been identified as potent inhibitors of HIV-1 integrase, an enzyme crucial for the replication of the virus. rroij.com

Anti-Inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Quinoline derivatives have emerged as promising candidates for mitigating these conditions. ijresm.commdpi.com Several studies have reported the anti-inflammatory activity of novel quinoline derivatives, with some compounds exhibiting inhibitory effects on key inflammatory mediators. ijresm.com For instance, some thiazine-quinoline-quinones have been shown to inhibit neutrophil superoxide (B77818) production, a key process in inflammation. ijresm.com

The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals. mdpi.comnih.gov The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity. nih.govrasayanjournal.co.in Certain pyrimido[5,4-c]quinoline derivatives have demonstrated significant antioxidant activity in such assays. nih.gov The antioxidant potential of these compounds suggests their utility in combating diseases associated with oxidative damage.

Enzyme Inhibitory Profiles (e.g., α-glucosidase)

Enzyme inhibition is a key strategy in the treatment of various metabolic disorders. Derivatives of this compound are being investigated for their ability to inhibit specific enzymes, such as α-glucosidase. rsc.org Inhibition of α-glucosidase is a therapeutic approach for managing type 2 diabetes, as it delays the absorption of carbohydrates from the intestine.

Several novel quinoline derivatives have been identified as potent α-glucosidase inhibitors, with some exhibiting significantly greater potency than the standard drug, acarbose. rsc.orgnih.gov For example, a series of pyrano[3,2-c]quinoline derivatives showed promising inhibitory activity, with one compound, 1-(2-bromophenyl)-1H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H,11H)-dione, displaying the highest inhibition. nih.gov Kinetic studies have further elucidated the mechanism of inhibition, with some compounds acting as non-competitive inhibitors. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Quinoline Derivatives

| Compound Series | Range of IC50 Values (µM) | Most Potent Compound (IC50 µM) | Reference |

|---|---|---|---|

| Quinoline derivatives 6–30 | 2.60 - 102.12 | Compound 24 (2.60 ± 0.01) | rsc.org |

| Pyrano[3,2-c]quinoline derivatives 6a-n | Not specified | Compound 6e (63.7 ± 0.5) | nih.gov |

| Quinoline–1,3,4-oxadiazole conjugates 4a–t | 15.85 - 63.59 | Compound 4i (15.85) | nih.gov |

Applications in Advanced Functional Materials and Biological Probes

Beyond their therapeutic roles, derivatives of this compound are finding applications in the development of advanced materials and tools for biological research.

Development as Fluorescent Probes and Imaging Agents

The inherent fluorescence of the quinoline scaffold makes its derivatives highly suitable for use as fluorescent probes and imaging agents. ossila.commdpi.com These probes are valuable tools for visualizing and tracking biological molecules and processes within living cells. ossila.com The fluorescence properties of quinoline derivatives can be fine-tuned through chemical modifications, allowing for the development of sensors for specific metal ions or biomolecules. mdpi.com

For instance, quinoline-indole based derivatives with three-photon absorption activity have been synthesized. rsc.org One such derivative, IM-3, has been shown to specifically target and stain DNA and RNA in the mitochondria and nucleolus of both living and fixed cells, with a notable enhancement in fluorescence. rsc.org This capability allows for high-resolution imaging of cellular organelles and their components, providing valuable insights into cellular function and pathology. The development of such probes holds significant promise for advancing our understanding of complex biological systems. ossila.com

Design as Photoremovable Protecting Groups

The strategic design of photoremovable protecting groups (PPGs), also known as photocages, is a significant area of research, enabling spatiotemporal control over the release of bioactive molecules. The quinoline scaffold has emerged as a promising platform for the development of PPGs, with extensive research into its structure-property relationships. While direct studies on this compound as a PPG are not extensively documented, its structural features and the broader context of quinoline chemistry provide a strong basis for its potential application in this field.